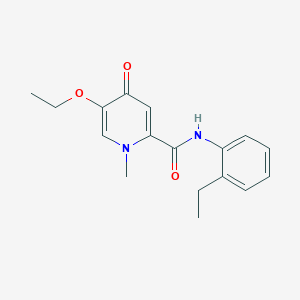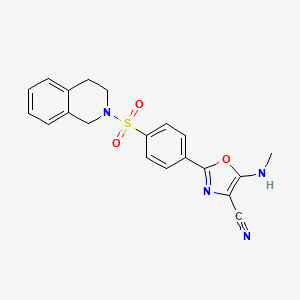
Thiomorpholin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholin-4-amine is a useful research compound. Its molecular formula is C4H10N2S and its molecular weight is 118.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Green Chemistry
Thiomorpholine 1,1-dioxides have been prepared using a double Michael addition reaction of aromatic amines to divinyl sulfone catalyzed by boric acid/glycerol in water. This catalyst system is also used for the Michael addition reaction of aromatic amines to electron-deficient alkenes, representing a simple, green chemistry approach with good to excellent yields (Azim Ziyaei Halimehjnai et al., 2013).
Antimicrobial Applications
Thiomorpholine derivatives have been synthesized for antimicrobial applications. These derivatives were created through nucleophilic substitution reactions and tested for antimicrobial activity, showing potential in the development of new bioactive molecules (D. Kardile & N. Kalyane, 2010).
Chemical Synthesis and Structure Analysis
N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines have been synthesized, with their structure confirmed by various spectroscopic methods. This contributes to the understanding of the chemical properties and potential applications of thiomorpholin-4-amine derivatives (A. V. Martynov et al., 2013).
Medicinal Chemistry
Thiomorpholine and its derivatives are important building blocks in medicinal chemistry research, with some analogues entering human clinical trials. Bridged bicyclic thiomorpholines have shown interesting biological profiles, indicating their utility in the development of new medicinal compounds (Daniel P. Walker & D. J. Rogier, 2013).
Photocatalysis in Organic Synthesis
Photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions enables the synthesis of substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes. This highlights the application of this compound in innovative organic synthesis methodologies (Moritz K. Jackl et al., 2017).
Catalytic Applications in Nanotechnology
N-metacrylamido thiomorpholine containing thioether group was synthesized for creating hydrogels used as selective support materials in the preparation of gold nanoparticles. This application demonstrates the potential of this compound derivatives in nanotechnology and catalysis (P. Ilgin et al., 2019).
Safety and Hazards
作用機序
Target of Action
The primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound can interact with its targets, leading to various changes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Thiomorpholin-4-amine is currently unknown .
生化学分析
Biochemical Properties
It is known that Thiomorpholin-4-amine can react with propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde in the presence of catalytic amounts of formic acid to give corresponding hydrazones . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
One study suggests that a compound named NecroX-7, which contains this compound, can ameliorate basal layer epithelial cell death and reduce ulcer size in oral mucositis (OM) induced by chemotherapy or radiotherapy . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The protective effect of NecroX-7, which contains this compound, is mediated by inhibition of HMGB1 release and downregulation of mitochondrial oxidative stress . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
thiomorpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFSUZIBZMPMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)
![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
![4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B3018331.png)


![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
